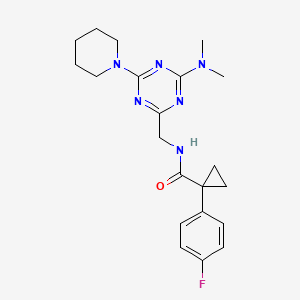

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a piperidin-1-yl group at position 4. A cyclopropanecarboxamide moiety, linked via a methyl group to the triazine ring, is further substituted with a 4-fluorophenyl group. Key structural attributes include:

- Triazine core: Facilitates hydrogen bonding and π-π interactions, common in kinase inhibitors and antimicrobial agents.

- Dimethylamino group: Enhances solubility and electronic effects.

- Piperidinyl group: Modulates lipophilicity and membrane permeability.

- 4-Fluorophenyl cyclopropanecarboxamide: The fluorine atom improves metabolic stability, while the cyclopropane ring adds conformational rigidity .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXAAFTXFGOFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Triazine Core

Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.

Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.

Attachment of the Cyclopropanecarboxamide Group

Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form this compound.

Industrial Production Methods

On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:

Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.

Reduction: : The compound can be reduced to amines using hydrogenation techniques.

Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.

Reduction: : Catalysts like Pd/C with hydrogen gas.

Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.

Major Products

Oxidation: : Formation of sulfoxide or sulfone derivatives.

Reduction: : Conversion to respective amines.

Substitution: : Corresponding substituted triazine derivatives.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.

Biology

Medicine

Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.

Industry

Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Triazine and Heterocyclic Derivatives

*Inferred based on triazine derivatives’ known roles in kinase targeting .

Key Observations:

- Core Structure : The triazine core in the target compound and 1141895-52-4 enables diverse binding modes compared to Netupitant’s pyridine core. Triazines are more polar, favoring interactions with ATP-binding pockets in kinases.

- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance selectivity for hydrophobic binding pockets, analogous to trifluoromethyl groups in Netupitant . Piperidinyl vs. Piperazinyl: Piperazinyl groups (Netupitant) increase basicity and solubility, while piperidinyl groups (target compound) improve lipophilicity and blood-brain barrier penetration . Dimethylamino vs. Trifluoromethyloxy: The electron-donating dimethylamino group may stabilize charge-transfer interactions, whereas trifluoromethyloxy (in 1141895-52-4) enhances electronegativity and metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison Using Experimental and Predicted Data

Key Findings:

- LogP : The target compound’s LogP (~3.2) suggests balanced lipophilicity, suitable for oral bioavailability. Netupitant’s higher LogP (4.1) aligns with its CNS activity .

- Water Solubility: The dimethylamino group in the target compound likely improves solubility compared to Netupitant’s trifluoromethyl-dominated structure.

Methodological Considerations in Similarity Assessment ()

- Fingerprint-Based Methods : Highlight shared functional groups (e.g., triazine cores), but may overlook 3D conformational differences.

- Shape-Based Methods : Critical for comparing bulky substituents (e.g., cyclopropane vs. trifluoromethyl groups).

- QSAR Models: Predict that the target compound’s dimethylamino group improves solubility compared to nitro groups in antimycobacterial agents () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.